4-Ethoxy-3,5-difluorobenzylamine
Description
Significance of Fluorinated Benzylamines in Advanced Organic Synthesis
Fluorinated benzylamines are a class of organic compounds that have found widespread application in various fields of chemical research, most notably in drug discovery and agrochemistry. The introduction of fluorine into the benzylamine (B48309) scaffold can significantly alter the physicochemical properties of the parent molecule. These modifications can include increased metabolic stability, enhanced binding affinity to biological targets, and improved membrane permeability.
The carbon-fluorine bond is the strongest single bond in organic chemistry, which often protects the molecule from metabolic degradation, thereby increasing its in vivo half-life. Furthermore, the high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups, which can be crucial for enzyme-inhibitor interactions or receptor binding. The presence of fluorine can also lead to conformational changes in the molecule, which can be exploited to achieve a desired three-dimensional structure for optimal biological activity.
Chiral benzylamines, in particular, are ubiquitous in many biologically active compounds. masterorganicchemistry.com The development of catalytic enantioselective methods to produce these molecules is an active area of research. masterorganicchemistry.com
Research Context of 4-Ethoxy-3,5-difluorobenzylamine as a Versatile Intermediate
While extensive research on this compound itself is not widely published, its role as a versatile intermediate can be inferred from the well-established chemistry of its constituent parts. The primary route to synthesizing this compound is through the reductive amination of its corresponding aldehyde, 4-ethoxy-3,5-difluorobenzaldehyde (B1440502). redalyc.org Reductive amination is a powerful and widely used transformation in organic synthesis for the formation of amines from carbonyl compounds. masterorganicchemistry.comorganic-chemistry.org This two-step process typically involves the initial formation of an imine or iminium ion from the aldehyde and an amine (such as ammonia), followed by reduction with a suitable reducing agent like sodium borohydride (B1222165) or sodium cyanoborohydride. redalyc.orgorganic-chemistry.org
The this compound, once synthesized, serves as a key building block for introducing the 4-ethoxy-3,5-difluorobenzyl moiety into larger, more complex molecules. This is particularly relevant in the synthesis of potential therapeutic agents and agrochemicals where the specific substitution pattern is desired to optimize the properties of the final product. For instance, substituted benzylamines are known to be key components in inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), which is a target in prostate cancer research. nih.gov The unique electronic environment of the aromatic ring in this compound, influenced by the electron-donating ethoxy group and the electron-withdrawing fluorine atoms, makes it an attractive scaffold for further chemical modifications.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₉H₁₁F₂NO |
| Molecular Weight | 187.19 g/mol |
| Appearance | Not widely reported, likely a liquid or low-melting solid |
| Solubility | Expected to be soluble in common organic solvents |
Synthesis of this compound
The most direct and common method for the preparation of this compound is the reductive amination of 4-ethoxy-3,5-difluorobenzaldehyde.
Reaction Scheme:
Step 1: Imine Formation 4-ethoxy-3,5-difluorobenzaldehyde is reacted with ammonia (B1221849) or an ammonia source to form the corresponding imine. This reaction is typically acid-catalyzed.
Step 2: Reduction The in-situ formed imine is then reduced to the primary amine using a selective reducing agent. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. The choice of reducing agent can depend on the presence of other functional groups in the molecule. organic-chemistry.org
Structure
3D Structure
Properties
IUPAC Name |
(4-ethoxy-3,5-difluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-4H,2,5,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFNQIUQXUZZTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1F)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Ethoxy 3,5 Difluorobenzylamine
Reductive Amination Approaches Utilizing Corresponding Aldehyde Precursors
Optimization of Reaction Conditions for High Yield and Purity
The efficiency of the reductive amination process is highly dependent on the careful optimization of several reaction parameters. The choice of solvent, temperature, pH, and the nature of the reducing agent are all critical factors that must be controlled to maximize the yield and purity of 4-Ethoxy-3,5-difluorobenzylamine.
Key parameters for optimization include:
pH Control: Maintaining a mildly acidic pH (typically between 6 and 7) is crucial. This is because the initial formation of the imine from the aldehyde and ammonia (B1221849) is acid-catalyzed, but an excessively low pH will protonate the ammonia, rendering it non-nucleophilic. harvard.edu
Solvent Selection: The choice of solvent must accommodate the solubility of all reactants and reagents. Alcohols, such as methanol or ethanol, are frequently used as they are good solvents for both the organic substrate and the hydride reducing agents.
Temperature and Reaction Time: These parameters are often interdependent. While higher temperatures can increase the reaction rate, they can also lead to the formation of byproducts. Optimization typically involves finding the lowest effective temperature to ensure high selectivity over a reasonable timeframe.
Table 1: Representative Conditions for Reductive Amination
| Parameter | Condition | Rationale |
|---|---|---|
| Aldehyde | 4-Ethoxy-3,5-difluorobenzaldehyde (B1440502) | Starting material |
| Amine Source | Ammonia (in MeOH) or Ammonium Acetate | Provides the nitrogen for the amine group |
| Reducing Agent | Sodium Borohydride (B1222165) (NaBH₄) | Common, cost-effective reductant |
| Solvent | Methanol (MeOH) | Good solubility for reactants |
| Temperature | Room Temperature | Mild conditions to minimize side reactions |
| pH | ~6-7 (buffered) | Optimizes imine formation |
Application of Modern Reductants in Amination Protocols
While classical reducing agents like sodium borohydride are effective, a range of modern, more selective reductants have been developed and applied to reductive amination protocols. These reagents often offer improved tolerance for other functional groups within the molecule and can provide higher yields under milder conditions. masterorganicchemistry.com
For the synthesis of this compound, specialized hydride reagents are particularly useful because they can selectively reduce the iminium ion intermediate in the presence of the starting aldehyde. harvard.edu
Sodium Cyanoborohydride (NaBH₃CN): This reagent is a cornerstone of modern reductive amination. It is less reactive than sodium borohydride and is stable under the mildly acidic conditions required for imine formation. Its key advantage is its ability to selectively reduce the protonated imine (iminium ion) much faster than it reduces the aldehyde, thereby minimizing the formation of the corresponding alcohol byproduct. harvard.edumasterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃): As a non-toxic alternative to NaBH₃CN, this reagent has gained widespread use. masterorganicchemistry.com It is also a mild and selective reducing agent that is particularly effective for the reductive amination of a wide range of aldehydes and ketones. harvard.edu It does not require strict pH control and is often the reagent of choice for high-yield, high-purity syntheses. harvard.edu
Table 2: Comparison of Modern Reductants in Reductive Amination
| Reducing Agent | Key Features | Typical Solvent |
|---|---|---|
| Sodium Cyanoborohydride (NaBH₃CN) | Selective for iminium ions; requires pH control. harvard.edu | Methanol |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective, no strict pH control needed; non-toxic byproducts. harvard.edumasterorganicchemistry.com | Dichloromethane (DCM), Tetrahydrofuran (THF) |
Reduction of Aromatic Nitrile Precursors
An alternative synthetic route to this compound involves the chemical reduction of the corresponding aromatic nitrile, 4-Ethoxy-3,5-difluorobenzonitrile. This approach is advantageous as aromatic nitriles can often be prepared through well-established methods, such as nucleophilic aromatic substitution. The strong electron-withdrawing nature of the nitrile group facilitates its reduction to a primary amine using various methodologies.
Catalytic Hydrogenation Methods for Fluorinated Benzonitriles
Catalytic hydrogenation is a highly effective and atom-economical method for the reduction of nitriles to primary amines. This process typically involves reacting the nitrile substrate with hydrogen gas (H₂) in the presence of a metal catalyst.
For the conversion of 4-Ethoxy-3,5-difluorobenzonitrile, common catalysts include:
Raney Nickel (Ra-Ni): A widely used and cost-effective catalyst for nitrile reduction. Hydrogenations using Raney Nickel are often performed in an alcoholic solvent, sometimes with the addition of ammonia to suppress the formation of secondary amine byproducts. prepchem.com
Palladium (Pd) or Platinum (Pt): These precious metal catalysts, often supported on carbon (Pd/C, Pt/C), are also highly active for nitrile hydrogenation and can be used under various conditions of temperature and pressure.
The reaction conditions, particularly hydrogen pressure and temperature, must be carefully controlled to ensure complete conversion and high selectivity for the primary amine.
Table 3: Typical Conditions for Catalytic Hydrogenation of a Benzonitrile (B105546)
| Parameter | Condition |
|---|---|
| Substrate | 4-Ethoxy-3,5-difluorobenzonitrile |
| Catalyst | Raney Nickel or 10% Pd/C |
| Hydrogen Source | H₂ Gas |
| Pressure | 50-150 psi |
| Solvent | Methanol or Ethanol (often saturated with NH₃) |
| Temperature | 25-80 °C |
Non-Catalytic Reduction Strategies
In addition to catalytic hydrogenation, aromatic nitriles can be reduced to primary amines using stoichiometric metal hydride reagents. These methods are often preferred in laboratory-scale synthesis due to their operational simplicity and the avoidance of high-pressure equipment.
Common non-catalytic reducing agents include:
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of readily converting nitriles to primary amines. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to quench the excess hydride and hydrolyze the intermediate aluminum complexes.
Borane Complexes (e.g., BH₃·THF): Borane and its complexes are also effective for the reduction of nitriles. These reagents are generally considered milder than LiAlH₄ and may offer better selectivity in the presence of other reducible functional groups.
Multi-Step Synthetic Routes and Strategic Retrosynthesis
The synthesis of this compound can be strategically planned using retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials.
A plausible retrosynthetic pathway for this compound identifies the aldehyde (4-Ethoxy-3,5-difluorobenzaldehyde) or the nitrile (4-Ethoxy-3,5-difluorobenzonitrile) as key intermediates. These precursors can, in turn, be derived from a common starting material, 3,5-difluorophenol.
A potential forward synthesis based on this analysis would be:
Etherification: The synthesis begins with the Williamson ether synthesis, where the acidic proton of 3,5-difluorophenol is removed by a base (e.g., potassium carbonate) to form a phenoxide. This nucleophile then reacts with an ethylating agent, such as ethyl iodide or ethyl bromide, to form 1-Ethoxy-3,5-difluorobenzene.
Formylation or Cyanation: The next step is to introduce a functional group at the 4-position of the aromatic ring.
Formylation: To synthesize the aldehyde precursor, a formyl group (-CHO) can be introduced via electrophilic aromatic substitution, for example, through a Vilsmeier-Haack reaction using phosphoryl chloride (POCl₃) and dimethylformamide (DMF).
Cyanation: To generate the nitrile precursor, a multi-step sequence may be required, such as bromination of the activated ring followed by a Rosenmund-von Braun reaction with copper(I) cyanide (CuCN).
Final Reduction: The resulting aldehyde or nitrile is then converted to the target this compound using the reductive amination or nitrile reduction methods described in the previous sections.
This multi-step approach allows for the systematic construction of the target molecule from simple, readily available fluorinated building blocks. google.comgoogle.com
Scalability and Industrial Production Considerations in Academic Research
The synthesis of this compound on an industrial scale is not extensively detailed in publicly available academic literature. However, a comprehensive analysis of established and scalable chemical transformations allows for the construction of a viable and efficient manufacturing process. The most logical and industrially feasible synthetic route proceeds in two key steps: the synthesis of the intermediate, 4-ethoxy-3,5-difluorobenzaldehyde, followed by its conversion to the final product, this compound, via reductive amination. This section will focus on the scalability and industrial production considerations for this proposed pathway.
Step 1: Synthesis of 4-Ethoxy-3,5-difluorobenzaldehyde
The precursor to the target benzylamine (B48309) is 4-ethoxy-3,5-difluorobenzaldehyde chem960.com. A highly scalable and widely utilized method for the preparation of aromatic ethers is the Williamson ether synthesis. This reaction involves the etherification of a phenol with an alkyl halide in the presence of a base. For the synthesis of 4-ethoxy-3,5-difluorobenzaldehyde, the readily available starting material is 3,5-difluoro-4-hydroxybenzaldehyde.
The Williamson ether synthesis is a classic and robust SN2 reaction that is well-suited for industrial applications due to its broad scope and the typically high yields achieved wikipedia.org. The general reaction is depicted below:

Scalability Considerations for Williamson Ether Synthesis:
For large-scale production, several factors must be optimized to ensure efficiency, safety, and cost-effectiveness.
Choice of Base and Solvent: In a laboratory setting, strong bases like sodium hydride in anhydrous solvents are common. However, for industrial-scale synthesis, the use of more manageable and less hazardous bases such as potassium carbonate or sodium hydroxide is preferred. The choice of solvent is also critical; while polar aprotic solvents like DMF or DMSO can be effective, their high boiling points and potential for difficult removal can be problematic on a large scale.
Phase-Transfer Catalysis (PTC): A significant advancement for scaling up the Williamson ether synthesis is the use of phase-transfer catalysis biomedres.us. This methodology allows the reaction to occur in a biphasic system (e.g., an aqueous solution of the base and an organic solvent for the reactants), which simplifies the workup and can lead to milder reaction conditions. A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase where it reacts with the ethylating agent. This approach avoids the need for strictly anhydrous conditions and can improve reaction rates and yields biomedres.us.
Ethylating Agent: The choice of ethylating agent is also important. While ethyl iodide is highly reactive, it is also more expensive and has a higher molecular weight than ethyl bromide or ethyl chloride. Diethyl sulfate is another effective and often cost-efficient ethylating agent used in industrial processes.
A proposed scalable synthesis of 4-ethoxy-3,5-difluorobenzaldehyde is summarized in the table below:
| Feature | Laboratory Scale | Industrial Scale |
| Starting Material | 3,5-Difluoro-4-hydroxybenzaldehyde | 3,5-Difluoro-4-hydroxybenzaldehyde |
| Ethylating Agent | Ethyl iodide or Ethyl bromide | Diethyl sulfate or Ethyl bromide |
| Base | Sodium hydride | Potassium carbonate or Sodium hydroxide |
| Solvent | Anhydrous DMF or Acetonitrile | Toluene with a phase-transfer catalyst (e.g., TBAB) and water |
| Temperature | Room temperature to 60 °C | 50-80 °C |
| Workup | Extraction and column chromatography | Phase separation, washing, and crystallization |
Step 2: Reductive Amination of 4-Ethoxy-3,5-difluorobenzaldehyde
The conversion of the intermediate aldehyde to the target primary amine, this compound, is most effectively achieved through reductive amination. This is a cornerstone reaction in industrial chemistry for the synthesis of amines. The process involves the reaction of the aldehyde with ammonia to form an intermediate imine, which is then reduced to the amine.

Scalability Considerations for Reductive Amination:
Several methods for reductive amination are amenable to large-scale production.
Catalytic Hydrogenation: This is a widely used industrial method for reductive amination. The reaction is typically carried out in the presence of a heterogeneous catalyst, such as Raney nickel or palladium on carbon (Pd/C), under a hydrogen atmosphere. The use of a heterogeneous catalyst is advantageous for industrial processes as it can be easily recovered by filtration and potentially reused. The reaction conditions, including hydrogen pressure, temperature, and solvent, need to be carefully optimized for each specific substrate to maximize yield and minimize side reactions, such as the formation of secondary amines.
Transfer Hydrogenation: An alternative to using high-pressure hydrogen gas is transfer hydrogenation. In this method, a hydrogen donor molecule, such as formic acid or isopropanol, is used in the presence of a suitable catalyst. This can be a safer and more practical option for some industrial settings.
Borohydride Reagents: While reagents like sodium borohydride are commonly used in the laboratory, their cost and the generation of boron-containing waste streams can be a consideration for very large-scale production. However, for moderate-scale synthesis of high-value compounds, they remain a viable option.
The following table outlines key considerations for scaling up the reductive amination of 4-ethoxy-3,5-difluorobenzaldehyde:
| Feature | Laboratory Scale | Industrial Scale |
| Ammonia Source | Ammonia in methanol or ammonium chloride | Anhydrous ammonia gas or aqueous ammonia |
| Reducing Agent | Sodium borohydride or Sodium triacetoxyborohydride | Hydrogen gas with a catalyst (e.g., Raney Ni, Pd/C) |
| Catalyst | Homogeneous catalysts (less common) | Heterogeneous catalysts (e.g., Raney Ni, Pd/C) |
| Solvent | Methanol or Dichloromethane | Methanol, Ethanol, or Isopropanol |
| Pressure | Atmospheric pressure | Elevated hydrogen pressure (e.g., 50-500 psi) |
| Temperature | 0 °C to room temperature | 25-100 °C |
| Workup | Extraction and column chromatography | Filtration of catalyst, distillation, and crystallization of the product salt |
Chemical Reactivity and Derivatization of 4 Ethoxy 3,5 Difluorobenzylamine
Electrophilic and Nucleophilic Reaction Pathways
The presence of both nucleophilic (amine) and electrophilic (activated aromatic ring) centers allows for a diverse range of chemical transformations.
The primary amine group of 4-Ethoxy-3,5-difluorobenzylamine is susceptible to both oxidation and reduction reactions, typical of benzylamines.
Oxidation: The oxidation of benzylamines can yield a variety of products depending on the oxidant and reaction conditions. Mild oxidation can lead to the corresponding imine or aldehyde, while stronger oxidizing agents can result in the formation of the corresponding benzamide (B126) or benzoic acid. For instance, the oxidation of substituted benzylamines often proceeds via the formation of an imine intermediate.
Further Reduction: While the amine group is already in a reduced state, the term "further reduction" in the context of derivatization could refer to reductive amination reactions where the amine itself is used to form a new, more complex amine. However, direct reduction of the amine itself is not a typical transformation.
| Reagent/Condition | Potential Product | Reaction Type |
| Mild Oxidant (e.g., MnO₂) | 4-Ethoxy-3,5-difluorobenzaldehyde (B1440502) | Oxidation |
| Strong Oxidant (e.g., KMnO₄) | 4-Ethoxy-3,5-difluorobenzoic acid | Oxidation |
| In situ Imine Formation + NaBH₄ | Secondary Amine | Reductive Amination |
The two fluorine atoms on the aromatic ring of this compound activate the ring towards nucleophilic aromatic substitution (SₙAr). Fluorine is a good leaving group in SₙAr reactions due to its high electronegativity, which helps to stabilize the intermediate Meisenheimer complex. The ethoxy group, being an ortho, para-director, will influence the position of nucleophilic attack. However, its electron-donating nature generally deactivates the ring for SₙAr. The combined electronic effects of the fluorine and ethoxy groups would dictate the regioselectivity and feasibility of such reactions.
Given the substitution pattern, nucleophilic attack would be most likely to occur at the positions activated by the fluorine atoms. The ethoxy group is generally a poor leaving group compared to fluoride (B91410) in SₙAr reactions.
Formation of Imine and Schiff Base Derivatives
The primary amine functionality of this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases.
The reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of an aldehyde or ketone, followed by dehydration to yield the imine. This reaction is typically catalyzed by an acid or a base and is often reversible. The presence of electron-withdrawing fluorine atoms on the benzene (B151609) ring may influence the basicity of the amine and thus the rate of reaction.
The following table illustrates potential imine products from the reaction of this compound with various carbonyl compounds. These are representative examples as specific experimental data is not available.
| Carbonyl Compound | Resulting Imine (Schiff Base) |
| Benzaldehyde (B42025) | N-(4-Ethoxy-3,5-difluorobenzyl)benzenemethanimine |
| Acetone | N-(4-Ethoxy-3,5-difluorobenzyl)propan-2-imine |
| Salicylaldehyde | 2-((4-Ethoxy-3,5-difluorobenzylimino)methyl)phenol |
No specific crystallographic data for Schiff bases of this compound were found in the reviewed literature. The study of similar fluorinated Schiff base structures often reveals insights into the effects of fluorine on crystal packing and non-covalent interactions.
Formation of Amide Linkages and Analogues
The primary amine of this compound can react with carboxylic acids and their derivatives (e.g., acyl chlorides, anhydrides) to form amide linkages. These reactions are fundamental in organic synthesis and are widely used in the preparation of a vast array of functional molecules.
The direct reaction of a carboxylic acid with an amine to form an amide is generally unfavorable and requires high temperatures. More commonly, the carboxylic acid is activated using a coupling agent.
The table below lists common coupling agents and acylating agents used for amide bond formation.
| Reagent Type | Examples |
| Coupling Agents | DCC (N,N'-Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) |
| Acylating Agents | Acyl Chlorides, Acid Anhydrides |
The reactivity of this compound in these reactions would be influenced by its nucleophilicity, which may be slightly reduced by the electron-withdrawing fluorine atoms.
Investigating Regioselectivity and Stereoselectivity in Derivatization
Without specific experimental data on the derivatization of this compound, a discussion of its regioselectivity and stereoselectivity must be grounded in the general principles of organic chemistry as applied to its structural features. The benzylamine (B48309) moiety contains a primary amine, which is a key site for a wide array of chemical transformations.
The electronic properties of the substituted benzene ring are expected to significantly influence the reactivity of the benzylic amine and the aromatic ring itself. The two fluorine atoms at the 3 and 5 positions are strongly electron-withdrawing through the inductive effect, which would decrease the electron density of the aromatic ring and the basicity of the benzylamine nitrogen. Conversely, the ethoxy group at the 4-position is an electron-donating group through resonance, which would counteract the effect of the fluorine atoms to some extent.
In hypothetical derivatization reactions involving the amine group, such as acylation, alkylation, or sulfonylation, the primary focus would be on the nucleophilicity of the nitrogen atom. The electron-withdrawing fluorine atoms would likely reduce the nucleophilicity of the amine compared to an unsubstituted benzylamine.
Regarding reactions on the aromatic ring, such as electrophilic aromatic substitution, the directing effects of the substituents would be critical in determining the regioselectivity. The ethoxy group is an ortho-, para-director, while the fluorine atoms are also ortho-, para-directors, albeit deactivating. Given the substitution pattern, the open positions on the ring are at C2 and C6. The steric hindrance from the adjacent ethoxy and benzylamine groups, along with the electronic effects, would dictate the preferred site of substitution. However, without experimental results, any prediction of the regiochemical outcome would be purely speculative.
Stereoselectivity would become a key consideration if the derivatization process introduces a new chiral center or if the existing prochiral center at the benzylic carbon is involved in a reaction that leads to stereoisomers. For instance, in reactions where the amine group directs a transformation at a specific site, the formation of diastereomers or enantiomers could be possible, depending on the nature of the reactants and catalysts.
A detailed investigation into the regioselectivity and stereoselectivity of this compound's derivatization would necessitate a systematic study involving various electrophiles and nucleophiles under a range of reaction conditions. The outcomes of such studies, including product distribution and stereochemical analysis, would need to be thoroughly characterized using modern analytical techniques to provide the data required for a comprehensive discussion. Unfortunately, such studies are not available in the public domain.
Advanced Spectroscopic and Structural Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For 4-Ethoxy-3,5-difluorobenzylamine, a combination of ¹H, ¹⁹F, and ¹³C NMR experiments would be utilized to confirm its constitution.
Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the ethoxy group, the benzylamine (B48309) moiety, and the aromatic ring.
The ethoxy group would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a characteristic pattern indicating an ethyl group. The benzylamine (CH₂NH₂) protons would likely appear as a singlet, though this can sometimes be broadened by quadrupole effects from the nitrogen atom. The two protons on the aromatic ring are chemically equivalent due to the symmetrical substitution pattern and would therefore appear as a single signal, likely a triplet due to coupling with the two adjacent fluorine atoms.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| CH₃ (ethoxy) | ~1.4 | Triplet | 3H |
| CH₂ (ethoxy) | ~4.1 | Quartet | 2H |
| CH₂ (benzyl) | ~3.8 | Singlet | 2H |
| NH₂ | ~1.5-2.5 (variable) | Broad Singlet | 2H |
| Ar-H | ~6.8 | Triplet | 2H |
Disclaimer: The data presented in this table is predicted and should be considered illustrative. Actual experimental values may vary.
Fluorine-19 NMR (¹⁹F NMR) is a powerful technique for studying fluorine-containing compounds. Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it is a highly sensitive nucleus for NMR spectroscopy. For this compound, the two fluorine atoms are chemically equivalent, which would result in a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal would be influenced by the electronic effects of the ethoxy and benzylamine substituents. Furthermore, coupling to the aromatic protons would result in a triplet fine structure for this signal.
Predicted ¹⁹F NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Ar-F | ~ -110 to -130 | Triplet |
Disclaimer: The data presented in this table is predicted and should be considered illustrative. Actual experimental values may vary.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its chemical environment. The carbon atoms directly bonded to fluorine would exhibit characteristic splitting patterns (carbon-fluorine coupling).
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| CH₃ (ethoxy) | ~15 |
| CH₂ (ethoxy) | ~65 |
| CH₂ (benzyl) | ~46 |
| Ar-C (C-H) | ~105 (doublet due to C-F coupling) |
| Ar-C (C-F) | ~158 (doublet of doublets due to C-F coupling) |
| Ar-C (C-OEt) | ~140 (triplet due to C-F coupling) |
| Ar-C (C-CH₂NH₂) | ~135 (triplet due to C-F coupling) |
Disclaimer: The data presented in this table is predicted and should be considered illustrative. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.
The molecular formula of this compound is C₉H₁₁F₂NO. ambeed.com Its molecular weight can be calculated from the atomic masses of its constituent elements. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the molecule with high accuracy.
Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is suitable for the analysis of volatile and thermally stable compounds like this compound. In a GC-MS experiment, the compound would first be separated from other components in a mixture based on its boiling point and interactions with the GC column. Upon elution from the column, it would enter the mass spectrometer, where it would be ionized, typically by electron ionization (EI). The resulting mass spectrum would show the molecular ion peak (M⁺) and a series of fragment ions.
Predicted Fragmentation Pattern for this compound in GC-MS
| m/z | Predicted Fragment |
| 187 | [M]⁺ (Molecular Ion) |
| 170 | [M - NH₃]⁺ |
| 158 | [M - C₂H₅]⁺ |
| 130 | [M - C₂H₅O]⁺ |
| 111 | [C₆H₂F₂NH₂]⁺ |
Disclaimer: The data presented in this table is predicted and should be considered illustrative. Actual experimental values may vary.
Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful technique that couples the separation capabilities of liquid chromatography with the analytical power of tandem mass spectrometry. This method is particularly useful for the analysis of less volatile or thermally labile compounds. For this compound, LC-MS would typically employ a soft ionization technique such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
In an LC-MS/MS experiment, the protonated molecule [M+H]⁺ would be selected in the first mass analyzer and then subjected to collision-induced dissociation (CID) to generate fragment ions, which are then analyzed in the second mass analyzer. This provides a high degree of specificity and structural information.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and probe the vibrational modes of a molecule. While specific experimental spectra for this compound are not widely published, analysis of structurally related compounds such as 4-ethoxy-2,3-difluorobenzamide (B1393347) and 3,5-difluorobenzylamine (B151417) provides insight into the expected spectral features. nih.govnih.govnist.gov
A complete vibrational analysis of the related molecule 4-ethoxy-2,3-difluorobenzamide has been performed using density functional theory (DFT), and the results show good agreement with experimental IR and Raman spectra. nih.govresearchgate.net This allows for the assignment of characteristic vibrational frequencies to specific functional groups and motions within the molecule.
Expected Vibrational Modes for this compound:
N-H Vibrations: The primary amine group (-NH2) is expected to show symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. Scissoring and wagging vibrations for the amine group would appear at lower frequencies.
C-H Vibrations: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy group will appear just below 3000 cm⁻¹.
C-F Vibrations: The carbon-fluorine stretching vibrations are strong and typically found in the 1000-1400 cm⁻¹ region. The precise location of these bands is sensitive to the substitution pattern on the aromatic ring.
C-O Vibrations: The C-O stretching of the ethoxy group will result in characteristic bands, typically in the 1000-1300 cm⁻¹ region.
Aromatic Ring Vibrations: The benzene (B151609) ring itself has a set of characteristic stretching and bending vibrations.
The following table summarizes key IR and Raman spectral data for related compounds, which can be used to approximate the expected spectrum of this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source |
| Amine (-NH₂) | Asymmetric Stretch | ~3400-3500 | nih.govnist.gov |
| Amine (-NH₂) | Symmetric Stretch | ~3300-3400 | nih.govnist.gov |
| Amine (-NH₂) | Scissoring | ~1600-1650 | nih.govnist.gov |
| Aromatic C-H | Stretch | >3000 | nih.govresearchgate.net |
| Aliphatic C-H | Stretch | <3000 | nih.govresearchgate.net |
| C-F | Stretch | ~1100-1400 | nih.govresearchgate.net |
| C-O (Ether) | Stretch | ~1000-1300 | nih.govresearchgate.net |
Vibrational Circular Dichroism (VCD) Spectroscopy for Chiral Analysis
Vibrational Circular Dichroism (VCD) is a spectroscopic technique that detects the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This makes it a powerful tool for determining the absolute configuration of enantiomers.
This compound is a chiral molecule due to the presence of the aminomethyl group attached to the prochiral benzene ring. Therefore, its enantiomers are expected to exhibit VCD spectra that are equal in magnitude but opposite in sign.
As of the current literature survey, no specific experimental or theoretical VCD studies for this compound have been reported. However, the application of VCD to similar chiral amines and fluorinated aromatic compounds has been successful in elucidating their stereochemistry. A hypothetical VCD study of this compound would involve the measurement of the VCD spectra of the individual enantiomers and comparison with quantum chemical calculations to assign the absolute configuration.
X-ray Diffraction Crystallography for Solid-State Structure Determination
X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions.
Currently, the crystal structure of this compound has not been reported in the crystallographic databases. However, the crystal structures of related fluorinated and ethoxy-substituted aromatic compounds have been determined. researchgate.net For instance, the analysis of such structures reveals the influence of fluorine and ethoxy substituents on the crystal packing and the formation of hydrogen bonding networks.
A future crystallographic study of this compound would be invaluable for understanding its solid-state properties. It would reveal how the molecules pack in the crystal lattice and the nature of any intermolecular interactions, such as hydrogen bonds involving the amine group and potential halogen bonds involving the fluorine atoms. This information is crucial for understanding the physical properties of the compound, such as its melting point and solubility.
Computational and Theoretical Investigations of 4 Ethoxy 3,5 Difluorobenzylamine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Intermediates
There are no available published studies that utilize Density Functional Theory (DFT) to investigate the reaction mechanisms and intermediates of 4-Ethoxy-3,5-difluorobenzylamine. Such studies would be valuable for understanding its synthesis, degradation pathways, and potential reactions with other molecules by mapping out the potential energy surface, identifying transition states, and characterizing the energies of intermediates.
HOMO-LUMO Analysis and Molecular Electrostatic Potential (ESP) Mapping
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound has not been reported in the scientific literature. A HOMO-LUMO analysis would provide insights into the molecule's electronic properties, such as its ability to donate or accept electrons, which is crucial for predicting its reactivity. Similarly, Molecular Electrostatic Potential (ESP) maps, which illustrate the charge distribution and are useful for predicting sites of electrophilic and nucleophilic attack, have not been published for this specific compound.
Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior
There is no publicly available research detailing molecular dynamics (MD) simulations for this compound. MD simulations would be instrumental in understanding its conformational flexibility, preferred shapes in different environments, and its behavior in solution, including interactions with solvent molecules. This information is critical for applications in materials science and medicinal chemistry.
Prediction of Spectroscopic Properties and Validation with Experimental Data
No computational studies predicting the spectroscopic properties (such as IR, Raman, or NMR spectra) of this compound, or their validation with experimental data, were found in the reviewed literature. Such predictive studies, often carried out using methods like DFT, are essential for confirming the structure of synthesized compounds and for interpreting experimental spectra.
Structure-Reactivity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling in Chemical Research
There are no published Structure-Reactivity Relationship (SAR) or Quantitative Structure-Activity Relationship (QSAR) models that specifically include this compound. The development of SAR and QSAR models requires a dataset of structurally related compounds with measured activities, which does not appear to be available for this particular molecule in the context of chemical research. These models are essential for predicting the properties and activities of new, unsynthesized compounds based on their chemical structure.
Research on this compound Remains Limited in Public Domain
Chemical suppliers list this compound and its precursors, such as 4-Ethoxy-3,5-difluoroaniline, indicating its accessibility for research and development purposes. However, the specific downstream applications and research findings that would populate the requested article sections are not present in the currently accessible body of scientific publications.
The provided outline requests detailed research findings, including its role as a precursor in fluorinated bioactive molecule research and as a building block in investigational agrochemicals. Furthermore, it seeks information on its use in the design of fluorinated supramolecular systems and the spectroscopic probing of their self-assembly, as well as its applications in analytical chemistry.
While the general importance of fluorinated compounds in medicinal chemistry and materials science is well-documented, with fluorine substitution known to enhance metabolic stability and binding affinities of molecules, specific research data for this compound is absent. Similarly, information regarding its isomeric and related compounds, such as 2,4-difluorobenzylamine (B110887) and 3,5-difluorobenzylamine (B151417), is available but does not directly address the applications of the 4-ethoxy-3,5-difluoro substituted variant.
Therefore, this article cannot be generated as requested due to the lack of specific, publicly available research data for the chemical compound this compound.
Applications of 4 Ethoxy 3,5 Difluorobenzylamine As a Research Building Block
Utilization in Analytical Chemistry Methodologies
Derivatization Reagent for Trace Analysis in Environmental Studies
There is currently no specific, publicly available research that details the use of 4-Ethoxy-3,5-difluorobenzylamine as a derivatization reagent for the purpose of trace analysis within environmental studies. Derivatization is a common technique used in analytical chemistry to modify a substance to make it more suitable for analysis, often by improving its volatility or detectability for techniques like gas chromatography or high-performance liquid chromatography. However, studies specifically employing this compound for this purpose have not been identified in a comprehensive search of scientific literature.
Development of Fluorescent Probes and Imaging Agents for Biological Research
The development of fluorescent probes and imaging agents is a critical area of biological research, enabling the visualization of cellular processes and biomolecules. While fluorinated compounds can be integral to the design of such probes due to their unique electronic properties, there is no specific research available that describes the application of this compound in the synthesis or function of fluorescent probes or imaging agents for biological research. The potential utility of this compound in this field remains unexplored in the current body of scientific literature.
Exploration in Materials Science and Specialty Chemical Development
Synthesis of Novel Catalysts and Polymer Systems
The synthesis of novel catalysts and polymer systems often involves the use of specialized organic building blocks. However, a thorough review of materials science literature did not yield any studies that specifically utilize this compound in the creation of new catalysts or polymer systems. Its potential contributions to this field of research have not been documented.
Contributions to Nonlinear Optical Materials Research
Nonlinear optical (NLO) materials are crucial for applications in photonics and optoelectronics. Organic molecules with specific structural and electronic features can exhibit significant NLO properties. Despite the potential for fluorinated aromatic compounds to be investigated for such properties, there is no available research that documents any contributions of this compound to the field of nonlinear optical materials research.
Future Research Directions and Emerging Paradigms
Sustainable Synthesis Approaches for 4-Ethoxy-3,5-difluorobenzylamine
The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. rsc.orgrsc.org For a molecule like this compound, future research will likely focus on moving away from classical, often harsh, synthetic routes towards more sustainable alternatives.
One promising avenue is the application of catalytic reductive amination . acs.orgbenthamdirect.com This approach would involve the direct conversion of a suitable benzaldehyde (B42025) precursor, 4-ethoxy-3,5-difluorobenzaldehyde (B1440502), to the desired benzylamine (B48309) using a catalyst and a "green" reducing agent, such as hydrogen gas or a formate (B1220265) salt, with ammonia (B1221849) as the amine source. This method is highly atom-economical, generating water as the primary byproduct. rsc.org The development of efficient, recyclable heterogeneous catalysts for this transformation would further enhance its sustainability profile.
Another area of interest is the use of biocatalysis . researchgate.net Engineered enzymes, such as transaminases or reductive aminases, could offer a highly selective and environmentally friendly route to this compound. researchgate.net These enzymatic reactions are typically performed in aqueous media under mild conditions, significantly reducing the environmental footprint compared to traditional organic synthesis.
Furthermore, exploring flow chemistry for the synthesis of this compound could offer significant advantages in terms of safety, efficiency, and scalability. Continuous flow reactors can enable precise control over reaction parameters, leading to higher yields and purities while minimizing waste.
A comparative overview of potential sustainable synthetic routes is presented in Table 1.
Table 1: Prospective Sustainable Synthesis Methods for this compound
| Synthesis Method | Precursors | Key Advantages | Potential Challenges |
|---|---|---|---|
| Catalytic Reductive Amination | 4-Ethoxy-3,5-difluorobenzaldehyde, Ammonia, H₂ or Formate | High atom economy, reduced waste, potential for catalyst recycling. | Catalyst development for fluorinated substrates, optimization of reaction conditions. |
| Biocatalytic Synthesis | 4-Ethoxy-3,5-difluorobenzaldehyde, Amino Donor | High selectivity, mild reaction conditions, aqueous solvent. researchgate.net | Enzyme stability and availability, substrate scope limitations. |
Advanced Applications in Complex Molecule Synthesis for Basic Research
The unique structural features of this compound make it a valuable building block for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and drug discovery. bohrium.comtandfonline.comtandfonline.com The difluorinated phenyl ring can serve as a key pharmacophore, influencing the electronic properties and metabolic stability of a target molecule.
Future research could explore its use in the synthesis of novel bioactive compounds. For instance, the benzylamine moiety can be readily elaborated into a wide range of functional groups, including amides, sulfonamides, and ureas, which are prevalent in many pharmaceuticals. nih.govacs.org The strategic placement of the fluorine atoms can lead to enhanced binding affinity to biological targets and improved pharmacokinetic profiles. bohrium.com
Moreover, the compound could be employed in the synthesis of chemical probes for studying biological processes. The fluorine atoms can serve as reporters for ¹⁹F NMR spectroscopy, a powerful tool for in-cell and in-vivo studies. acs.orgnih.gov
The potential applications in complex molecule synthesis are summarized in Table 2.
Table 2: Potential Applications of this compound in Complex Molecule Synthesis
| Application Area | Rationale for Use | Example of Potential Target Molecules |
|---|---|---|
| Medicinal Chemistry | Introduction of a difluorinated phenyl motif for improved metabolic stability and binding affinity. bohrium.comtandfonline.comtandfonline.com | Kinase inhibitors, GPCR modulators, protease inhibitors. |
| Agrochemicals | Enhancement of biological activity and environmental persistence. alfa-chemistry.com | Novel herbicides, fungicides, and insecticides. |
Integration with Artificial Intelligence and Machine Learning in Reaction Prediction
Machine learning models, trained on vast datasets of known chemical reactions, can predict the most likely outcomes of a reaction involving this compound with various reagents and under different conditions. nih.govacs.org This can save significant time and resources by prioritizing experiments with the highest probability of success.
Furthermore, AI algorithms can be used for retrosynthetic analysis, proposing novel and efficient synthetic pathways to this compound itself or to complex molecules derived from it. These computational tools can analyze the intricate electronic and steric effects of the fluorine and ethoxy substituents to predict regioselectivity in electrophilic aromatic substitution reactions or other transformations. researchgate.netacs.orgnih.govnih.govrsc.org
The potential impact of AI and ML is outlined in Table 3.
Table 3: Integration of AI and Machine Learning in the Study of this compound
| AI/ML Application | Description | Expected Outcome |
|---|---|---|
| Reaction Outcome Prediction | Predicting the products and yields of reactions involving the title compound. aiche.orgeurekalert.org | Accelerated discovery of new derivatives and functionalization methods. |
| Retrosynthetic Analysis | Proposing novel and optimized synthetic routes to the title compound and its derivatives. | More efficient and cost-effective synthesis strategies. |
Exploring Novel Reactivity and Functionalization Pathways for Advanced Materials
The unique combination of a fluorinated aromatic ring and a primary amine makes this compound an interesting monomer for the synthesis of advanced materials. qualitas1998.netumn.edu The presence of fluorine can impart desirable properties such as thermal stability, chemical resistance, and low surface energy to polymers and other materials. qualitas1998.netumn.edunih.gov
Future research could focus on the polymerization of this compound or its derivatives to create novel fluorinated polyamides, polyimides, or other high-performance polymers. clemson.edu These materials could find applications in demanding environments, such as in the aerospace, electronics, and automotive industries.
Another exciting direction is the use of this compound in the development of functional materials with tailored properties. For example, it could be incorporated into metal-organic frameworks (MOFs) or other porous materials for applications in gas storage, separation, or catalysis. utah.edu The fluorine atoms could also be exploited to create materials with specific optical or electronic properties.
The potential for new materials is summarized in Table 4.
Table 4: Potential of this compound in Advanced Materials
| Material Type | Potential Properties | Possible Applications |
|---|---|---|
| Fluorinated Polyamides/Polyimides | High thermal stability, chemical resistance, low dielectric constant. umn.educlemson.edu | High-performance plastics, insulating materials for microelectronics. |
| Functionalized Surfaces | Hydrophobicity, low surface energy. qualitas1998.netrsc.org | Self-cleaning coatings, anti-fouling surfaces. |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols when handling 4-Ethoxy-3,5-difluorobenzylamine in laboratory settings?
- Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves, goggles, and lab coats. Work in a fume hood to avoid inhalation. The compound is classified under UN2735 (corrosive amines) and carries hazard code H314 (causes severe skin burns). Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste via approved hazardous waste protocols. Always consult Safety Data Sheets (SDS) for specific first-aid measures .
Q. How can researchers synthesize this compound from precursor compounds?
- Methodological Answer : A common route involves reductive amination of 4-ethoxy-3,5-difluorobenzaldehyde using sodium cyanoborohydride in methanol under acidic conditions (e.g., acetic acid). Monitor reaction progress via thin-layer chromatography (TLC) with ninhydrin staining. Purify via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient). Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : Use H and C NMR to confirm substitution patterns (e.g., ethoxy and fluorine positions). Fluorine splitting patterns in H NMR are critical for structural validation.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H] (expected m/z: 188.1).
- Elemental Analysis : Validate C, H, N, and F percentages (±0.3% tolerance) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?
- Methodological Answer : Cross-reference experimental data with computational predictions (e.g., DFT calculations for F NMR chemical shifts). Use databases like NIST Chemistry WebBook to compare with analogous compounds (e.g., 3,5-difluorobenzylamine derivatives). For ambiguous peaks, conduct 2D NMR (COSY, HSQC) to assign coupling interactions. Document solvent effects (e.g., DMSO vs. CDCl) on chemical shifts .
Q. What strategies optimize the regioselective functionalization of this compound in medicinal chemistry applications?
- Methodological Answer :
- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect the amine during electrophilic substitutions.
- Directed Ortho-Metalation : Employ lithium diisopropylamide (LDA) to direct functionalization at the para position relative to the ethoxy group.
- Fluorine-Specific Reactions : Leverage Suzuki-Miyaura coupling with fluorinated boronic esters to introduce aryl groups without displacing fluorine .
Q. How can researchers assess the biological activity of this compound in enzyme inhibition studies?
- Methodological Answer :
- Kinetic Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure inhibition constants () against target enzymes (e.g., kinases or hydrolases).
- Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding modes, focusing on interactions with fluorine and ethoxy moieties.
- SAR Analysis : Synthesize analogs (e.g., varying ethoxy chain length) to establish structure-activity relationships. Validate results with dose-response curves (IC values) .
Q. What experimental designs address discrepancies in reported solubility or stability data for this compound?
- Methodological Answer :
- Controlled Stability Studies : Store samples under varying conditions (light, temperature, humidity) and quantify degradation via UPLC-MS. Compare with accelerated stability protocols (ICH guidelines).
- Solvent Screening : Test solubility in polar aprotic solvents (DMF, DMSO) and aqueous buffers (pH 1–13) using nephelometry. Correlate with Hansen solubility parameters.
- Collaborative Validation : Share samples with independent labs to replicate results, ensuring standardized methods (e.g., USP dissolution apparatus) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
